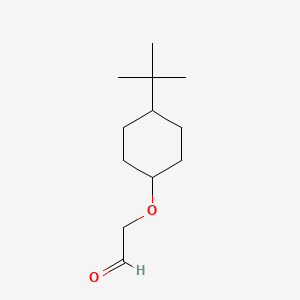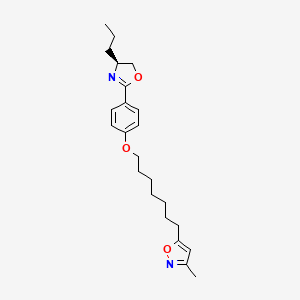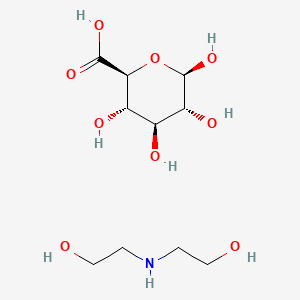
Einecs 302-012-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trinitrotoluene (TNT) , is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless solid that is relatively stable and can be safely handled under controlled conditions. TNT is a significant compound in both military and industrial applications due to its explosive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene through a series of steps:
Mononitration: Toluene is first nitrated to produce mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes nitration to form 2,4,6-trinitrotoluene.
The reaction conditions typically involve maintaining a controlled temperature and using concentrated acids to ensure the nitration process proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of TNT involves large-scale nitration processes with stringent safety measures. The process is carried out in specialized reactors designed to handle the exothermic nature of the nitration reactions. The final product is purified through crystallization and washing to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: TNT can be reduced to form various amines and other derivatives.
Oxidation: Under certain conditions, TNT can be oxidized to produce different by-products.
Substitution: TNT can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
Reduction: Produces compounds like 2,4,6-triaminotoluene.
Oxidation: Can lead to the formation of carboxylic acids and other oxidized derivatives.
Substitution: Results in substituted nitrotoluenes with different functional groups.
Aplicaciones Científicas De Investigación
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive in various chemical studies and experiments.
Biology: Studied for its effects on biological systems and its potential environmental impact.
Medicine: Research into its potential use in targeted drug delivery systems.
Industry: Widely used in mining, construction, and demolition due to its explosive properties.
Mecanismo De Acción
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds, leading to the formation of gases and heat. The molecular targets and pathways involved in this process include the nitro groups, which play a crucial role in the explosive reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dinitrotoluene (DNT)
- 2,6-dinitrotoluene (DNT)
- 1,3,5-trinitrobenzene (TNB)
Comparison
Compared to these similar compounds, 2,4,6-trinitrotoluene is unique due to its higher stability and explosive power. While dinitrotoluenes are also used in explosives, they are less powerful than TNT. Trinitrobenzene, on the other hand, is more sensitive and less stable compared to TNT, making TNT a preferred choice in many applications.
Propiedades
Número CAS |
94088-15-0 |
|---|---|
Fórmula molecular |
C10H21NO9 |
Peso molecular |
299.27 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7.C4H11NO2/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;6-3-1-5-2-4-7/h1-4,6-9,12H,(H,10,11);5-7H,1-4H2/t1-,2-,3+,4-,6+;/m0./s1 |
Clave InChI |
GTUOTJRKYVNWGI-YXUDEUAMSA-N |
SMILES isomérico |
C(CO)NCCO.[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |
SMILES canónico |
C(CO)NCCO.C1(C(C(OC(C1O)O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




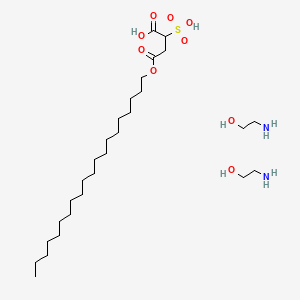
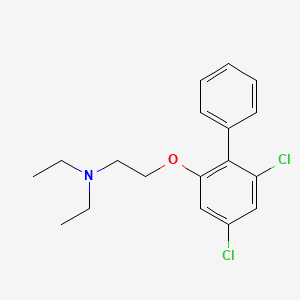

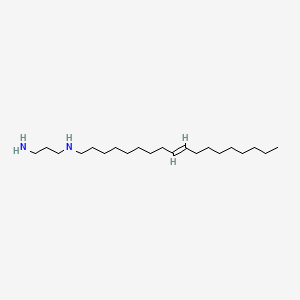

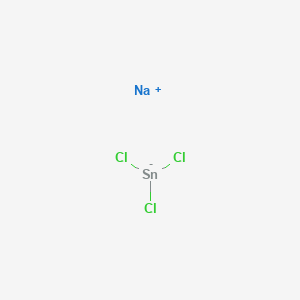
![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
